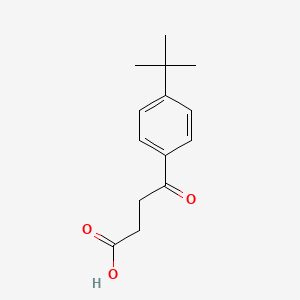

4-(4-Tert-butylphenyl)-4-oxobutanoic acid

Übersicht

Beschreibung

The compound 4-(4-Tert-butylphenyl)-4-oxobutanoic acid is a chemical entity that can be associated with a variety of research areas, including the synthesis of chiral intermediates, inhibition of enzymes such as glycolic acid oxidase, and the study of aromatic tert-butylation. While the exact compound is not directly synthesized in the provided papers, related compounds and methodologies offer insight into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including selective methylation, protection, acylation, reduction, and oxidation processes. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid involves selective methylation using SOCl2, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, and oxidation by NaClO/TEMPO, achieving an overall yield of about 41% . Although the target compound is not synthesized, the methodologies used in these papers could potentially be adapted for the synthesis of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction, revealing its triclinic unit cell and intermolecular hydrogen bonding patterns . These techniques could be applied to determine the molecular structure of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the activation of C≡C bonds by Ag(I) salts, leading to cyclization reactions . Additionally, the synthesis of thiochroman-4-ones involves tert-butylation of the aromatic ring . These reactions highlight the potential reactivity of the tert-butyl group and the 4-oxobutanoic acid moiety, which could be relevant for the chemical reactions of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been studied, including their thermal stability and absorption characteristics. For instance, the thermal stability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using TGA and DTA analysis, and its absorption at λmax = 297 nm was measured by UV-Vis spectrophotometry . These properties are important for understanding the behavior of 4-(4-Tert-butylphenyl)-4-oxobutanoic acid under various conditions.

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field The research falls under the field of Pharmacology and Immunology .

3. Detailed Description of the Methods of Application or Experimental Procedures The research involved various methods including the 3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, western blot, enzyme-linked immunosorbent assay, and reverse transcriptase-polymerase chain reaction .

Synthesis of Tetracycline Derivatives

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : 4-tert-Butylphenylboronic acid is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the particular tetracycline derivative being synthesized. Generally, this would involve a cross-coupling reaction with a suitable partner under palladium catalysis .

- Thorough Summary of the Results or Outcomes Obtained : The outcome of the reaction would be a tetracycline derivative. The specific properties and yields would depend on the exact reaction conditions and partners used .

Production of Epoxy Resins and Polycarbonate Resins

- Specific Scientific Field : Polymer Science .

- Comprehensive and Detailed Summary of the Application : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents, and also in polycarbonate resins .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific procedures would depend on the particular resin being produced. Generally, this would involve polymerization reactions under controlled conditions .

- Thorough Summary of the Results or Outcomes Obtained : The outcome would be a specific type of resin with properties tailored to its intended use .

Production of Epoxy Resins and Polycarbonate Resins

- Specific Scientific Field : Polymer Science .

- Comprehensive and Detailed Summary of the Application : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents, and also in polycarbonate resins . It has also found use in the production of phenolic resins .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific procedures would depend on the particular resin being produced. Generally, this would involve polymerization reactions under controlled conditions .

- Thorough Summary of the Results or Outcomes Obtained : The outcome would be a specific type of resin with properties tailored to its intended use .

Synthesis of Tetracycline Derivatives

- Specific Scientific Field : Organic Chemistry .

- Comprehensive and Detailed Summary of the Application : 4-tert-Butylphenylboronic acid is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

- Detailed Description of the Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the particular tetracycline derivative being synthesized. Generally, this would involve a cross-coupling reaction with a suitable partner under palladium catalysis .

- Thorough Summary of the Results or Outcomes Obtained : The outcome of the reaction would be a tetracycline derivative. The specific properties and yields would depend on the exact reaction conditions and partners used .

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHBTHNAMOUNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366403 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)-4-oxobutanoic acid | |

CAS RN |

35288-08-5 | |

| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)